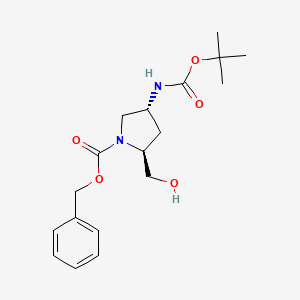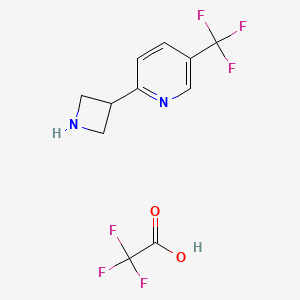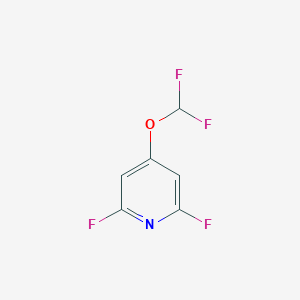
2-Chloro-4-fluoronicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoronicotinamide is a chemical compound with the molecular formula C6H4ClFN2O It is a derivative of nicotinamide, which is an amide of nicotinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoronicotinamide typically involves the reaction of 2-chloro-4-fluoronicotinic acid with ammonia or an amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include heating the reactants to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-fluoronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-Chloro-4-fluoronicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as metal-organic frameworks (MOFs) for photocatalytic applications.
Biological Studies: It is used in research to understand the role of nicotinamide derivatives in various biological processes, including enzyme inhibition and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoronicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular processes essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-fluoronicotinic acid
- 2-Chloro-4-fluorobenzamide
- 2-Chloro-4-fluoropyridine
Uniqueness
2-Chloro-4-fluoronicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C6H4ClFN2O |
|---|---|
Poids moléculaire |
174.56 g/mol |
Nom IUPAC |
2-chloro-4-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)3(8)1-2-10-5/h1-2H,(H2,9,11) |
Clé InChI |
ZVYMZXFIPVHMHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1F)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12975208.png)






![2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate](/img/structure/B12975251.png)

![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)




